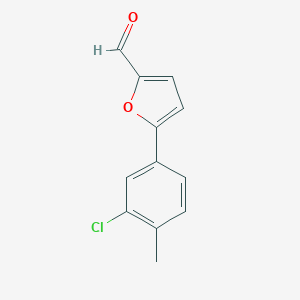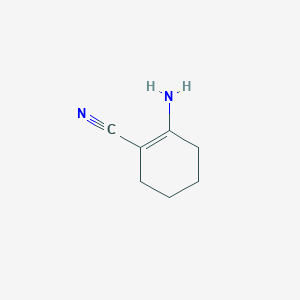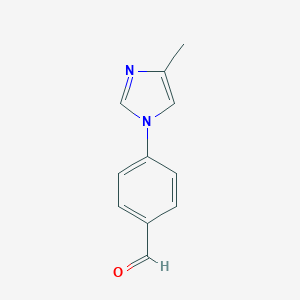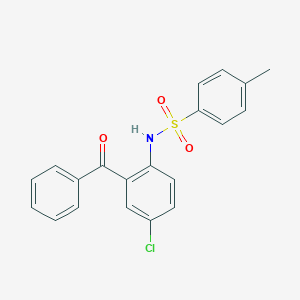
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been widely studied for their antibacterial, antiviral, and antitumor properties. In
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
Biochemische Und Physiologische Effekte
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is easy to synthesize and has been found to exhibit potent antitumor and antibacterial activity. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to exhibit low toxicity towards normal cells, which makes it an attractive candidate for further development. However, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has poor solubility in water, which makes it challenging to formulate for in vivo studies. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit poor stability in biological fluids, which can limit its efficacy in vivo.
Zukünftige Richtungen
For the study of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide include investigating its efficacy in combination with other chemotherapeutic agents and investigating its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently treated with ammonia to yield N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide. This method of synthesis has been reported in several research articles and has been found to be efficient in producing high yields of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several research studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
CAS-Nummer |
4873-59-0 |
|---|---|
Produktname |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
Molekularformel |
C20H16ClNO3S |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI-Schlüssel |
WZTIKNRSYKDRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
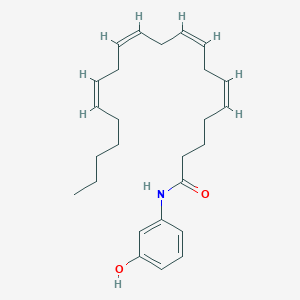
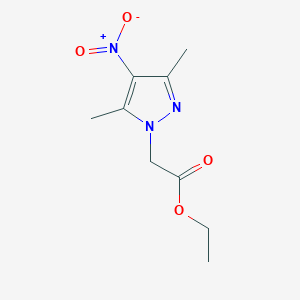
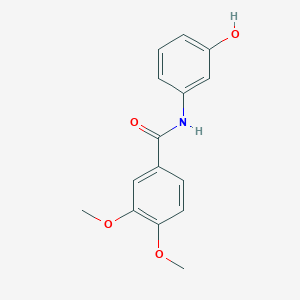
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

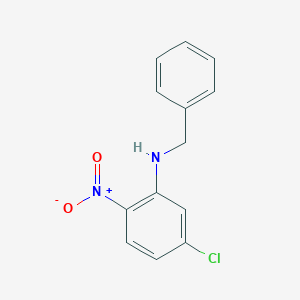
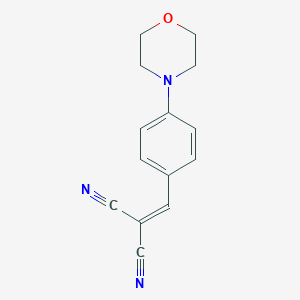
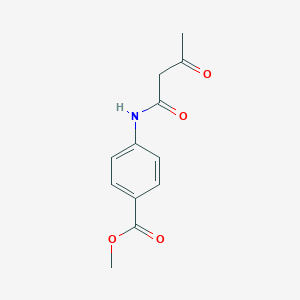
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
